

FT-IR spectroscopic analysis of 3-Methylbenzamide functional groups

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Compound of Interest

Compound Name: 3-Methylbenzamide

Cat. No.: B1583426

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An FT-IR (Fourier Transform Infrared) spectroscopic analysis provides a powerful, non-destructive method for identifying the functional groups within a molecule. For **3-Methylbenzamide**, this technique is instrumental in confirming its chemical structure by detecting the characteristic vibrational frequencies of its amide and substituted aromatic ring components. This application note details the expected FT-IR absorption bands for **3-Methylbenzamide**, provides a protocol for sample analysis, and presents the data in a clear, structured format for researchers, scientists, and professionals in drug development.

Structural and Functional Group Overview

3-Methylbenzamide is a primary amide containing a benzene ring substituted with a methyl group and an amido group. The key functional groups that produce characteristic signals in an IR spectrum are the N-H bonds of the primary amide, the C=O carbonyl group, the aromatic C=C and C-H bonds, and the C-H bonds of the methyl group.

Caption: Key functional groups in the **3-Methylbenzamide** molecule.

FT-IR Spectral Data for 3-Methylbenzamide

The following table summarizes the characteristic infrared absorption bands for the functional groups present in **3-Methylbenzamide**. The precise position of these peaks can be influenced by factors such as hydrogen bonding and the physical state of the sample.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm ⁻¹) | Intensity |
|------------------|--------------------------------|---|---------------|
| Amide (N-H) | Asymmetric & Symmetric Stretch | 3370 - 3170 (typically two bands) | Medium-Strong |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Weak-Medium |
| Alkyl (C-H) | Asymmetric & Symmetric Stretch | 2960 - 2850 | Weak-Medium |
| Carbonyl (C=O) | Stretch (Amide I Band) | 1680 - 1630 | Strong |
| Amide (N-H) | Bend (Amide II Band) | 1650 - 1620 | Strong |
| Aromatic (C=C) | In-ring Stretch | 1600 - 1400 (multiple bands) | Medium |
| Aromatic (C-H) | Out-of-plane Bend | 900 - 675 | Strong |

Experimental Protocol: FT-IR Analysis using KBr Pellet Method

This protocol describes the preparation of a solid sample of **3-Methylbenzamide** for FT-IR analysis using the potassium bromide (KBr) pellet technique. This method is widely used for obtaining high-quality spectra of solid compounds.^[1] An alternative and often simpler method is Attenuated Total Reflectance (ATR), which allows for direct measurement with minimal sample preparation.^{[1][2]}

Materials and Equipment:

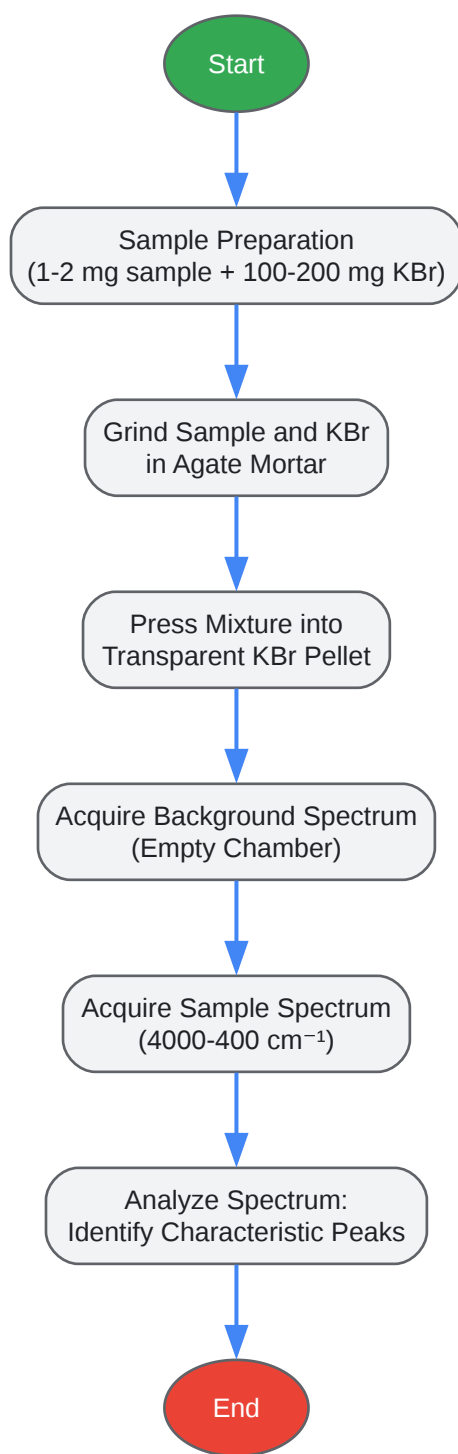
- **3-Methylbenzamide** sample
- FT-IR grade Potassium Bromide (KBr), dried
- Agate mortar and pestle

- Pellet die and hydraulic press
- FT-IR Spectrometer

Procedure:

- Sample Grinding:
 - Place approximately 1-2 mg of the **3-Methylbenzamide** sample into a clean, dry agate mortar.[\[1\]](#)
 - Add about 100-200 mg of dry KBr powder to the mortar.[\[1\]](#)
 - Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[\[3\]](#) Proper grinding is crucial to reduce light scattering and produce a clear pellet.
- Pellet Formation:
 - Transfer the ground powder mixture into the collar of a pellet die.
 - Ensure the powder is evenly distributed across the surface.
 - Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[\[1\]](#)
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Collect the sample spectrum. The typical scanning range for mid-IR is 4000 cm⁻¹ to 400 cm⁻¹.[\[4\]](#)
- Data Analysis:

- The resulting spectrum will show transmittance or absorbance as a function of wavenumber (cm^{-1}).
- Identify the major absorption bands and compare their positions to the expected values in the data table to confirm the presence of the key functional groups. The region from 1500 cm^{-1} to 500 cm^{-1} is known as the fingerprint region and contains complex absorptions unique to the molecule's overall structure.[5]



FT-IR Experimental Workflow

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Caption: General workflow for FT-IR analysis using the KBr pellet method.

Interpretation of Results

- N-H Region (3400-3200 cm^{-1}): The presence of two distinct peaks in this region is characteristic of the symmetric and asymmetric stretching vibrations of a primary amide's N-H₂ group.^{[6][7]}
- C-H Region (3100-2850 cm^{-1}): Weaker bands appearing just above 3000 cm^{-1} are indicative of aromatic C-H stretching.^{[8][9]} Bands just below 3000 cm^{-1} correspond to the C-H stretching of the methyl group.^[10]
- Carbonyl and Amide II Region (1700-1600 cm^{-1}): A very strong and sharp absorption peak around 1650 cm^{-1} is the most prominent feature of the amide group, corresponding to the C=O stretching vibration (Amide I band).^{[5][6]} Nearby, another strong band for the N-H bending vibration (Amide II band) is expected.^[6]
- Fingerprint Region (Below 1500 cm^{-1}): This complex region will contain multiple bands corresponding to aromatic C=C in-ring vibrations, C-N stretching, and various bending vibrations, including the strong out-of-plane C-H bending from the substituted aromatic ring.^{[5][8]}

By systematically analyzing these regions, FT-IR spectroscopy serves as a rapid and reliable tool for the structural verification and quality control of **3-Methylbenzamide** in research and pharmaceutical applications.

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